

Core Compound Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

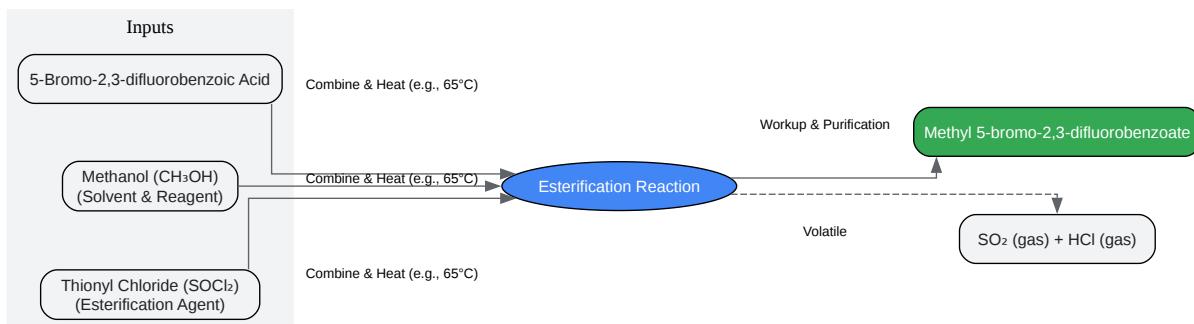
Compound Name: **Methyl 5-bromo-2,3-difluorobenzoate**

Cat. No.: **B1420519**

[Get Quote](#)

Methyl 5-bromo-2,3-difluorobenzoate is a polysubstituted benzene derivative, specifically a brominated and difluorinated methyl ester. Its structure is notable for the distinct electronic environment created by the interplay of an electron-withdrawing ester group and the inductive effects of the three halogen atoms. This unique substitution pattern makes it a valuable and reactive intermediate in organic synthesis.

The primary identifier for this compound is its CAS number: 1150163-69-1.[\[1\]](#)


Table 1: Physicochemical and Safety Identifiers

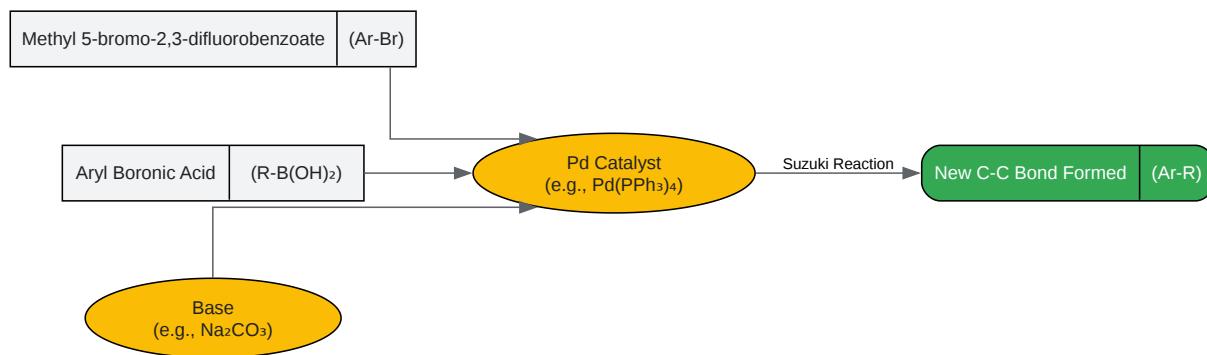
Property	Value	Source
CAS Number	1150163-69-1	ChemicalBook [1]
Molecular Formula	C ₈ H ₅ BrF ₂ O ₂	ChemicalBook [1]
Formula Weight	251.02 g/mol	ChemicalBook [1]
Appearance	White lumpy powder	ChemicalBook [1]
Storage Temperature	Room Temperature, Sealed in Dry, Keep in Dark Place	ChemicalBook [1]
HS Code	2916399090	ChemicalBook [1]

Strategic Synthesis: Esterification Pathway

The most direct and industrially scalable synthesis of **Methyl 5-bromo-2,3-difluorobenzoate** involves the esterification of its corresponding carboxylic acid precursor, 5-bromo-2,3-difluorobenzoic acid. The Fischer esterification, catalyzed by a strong acid, is a fundamental and reliable method. However, for substrates that may be sensitive to prolonged heating under strongly acidic conditions, conversion to an acid chloride followed by reaction with methanol offers a high-yielding alternative.

A common and highly effective laboratory method employs thionyl chloride (SOCl_2) in methanol. This approach is efficient as the reaction byproducts, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gaseous and easily removed, driving the equilibrium towards the product. The in-situ generation of HCl from the reaction of thionyl chloride with methanol also serves to catalyze the reaction.

[Click to download full resolution via product page](#)


Caption: Fischer Esterification workflow for the synthesis of the target compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of **Methyl 5-bromo-2,3-difluorobenzoate** lies in its utility as a versatile synthetic intermediate. The bromine atom at the 5-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern drug discovery, enabling the precise and modular construction of complex molecular architectures from simpler precursors. [2][3]

Causality of Application:

- Orthogonal Reactivity: The C-Br bond is significantly more reactive in typical Pd-catalyzed cycles than the C-F bonds. This chemoselectivity allows chemists to functionalize the bromine position while leaving the fluorine atoms untouched for later-stage modifications or to serve as metabolic blockers.
- Electronic Tuning: The two fluorine atoms and the methyl ester group strongly influence the electronic properties of the aromatic ring. This pre-functionalization allows for the fine-tuning of a drug candidate's properties, such as binding affinity to target proteins, solubility, and metabolic stability.[2]
- Fragment-Based Drug Design: This compound is an ideal fragment for building compound libraries for high-throughput screening.[2] By coupling various boronic acids (in a Suzuki reaction) to the C-Br position, a diverse array of biaryl or aryl-heteroaryl structures can be rapidly generated.

[Click to download full resolution via product page](#)

Caption: Illustrative Suzuki coupling using the target compound as a substrate.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for esterifying aromatic acids.[\[4\]](#)

Objective: To synthesize **Methyl 5-bromo-2,3-difluorobenzoate** from 5-bromo-2,3-difluorobenzoic acid.

Materials:

- 5-bromo-2,3-difluorobenzoic acid
- Methanol (anhydrous)
- Thionyl chloride (SOCl_2)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Saturated aqueous sodium chloride (Brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: To a solution of 5-bromo-2,3-difluorobenzoic acid (1.0 eq) in anhydrous methanol (approx. 5 mL per 1 mmol of acid), add thionyl chloride (2.0-4.0 eq) dropwise at 0 °C (ice bath).

- Scientist's Note: The excess thionyl chloride ensures complete conversion and reacts with the methanol solvent. The dropwise addition at low temperature is crucial to control the initial exothermic reaction.
- Reaction: After the addition is complete, remove the ice bath and fit the flask with a condenser. Heat the reaction mixture to reflux (approx. 65 °C) and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove excess methanol and SOCl_2 .
- Workup: Pour the residue carefully into ice-water. This will hydrolyze any remaining reactive species.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
 - Scientist's Note: The organic layer will contain the desired ester. Multiple extractions ensure maximum product recovery.
- Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO_3 (to neutralize residual acid), water, and finally brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure **Methyl 5-bromo-2,3-difluorobenzoate**.^[4]

Safety, Handling, and Storage

As a halogenated organic compound, proper handling is imperative. The following safety information is derived from GHS classifications for this chemical.^[1]

GHS Hazard Statements:

- H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[[1](#)]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[1](#)]
- Engineering Controls: Always handle this compound inside a certified chemical fume hood.
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[[5](#)] The compound should be kept in a dark place to prevent potential degradation.[[1](#)]

Conclusion

Methyl 5-bromo-2,3-difluorobenzoate is more than a catalog chemical; it is a strategically designed building block for advanced organic synthesis. Its defined structure, predictable reactivity, and the orthogonal nature of its halogen substituents provide chemists with a reliable tool for constructing complex molecules. Understanding its properties, synthesis, and safe handling is key to unlocking its full potential in the rapid-paced environments of pharmaceutical and materials science research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl5-bromo-2,3-difluorobenzoate | 1150163-69-1 [amp.chemicalbook.com]
- 2. nbinfo.com [nbinfo.com]
- 3. nbinfo.com [nbinfo.com]
- 4. 5-Bromo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Core Compound Profile and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1420519#methyl-5-bromo-2-3-difluorobenzoate-cas-number\]](https://www.benchchem.com/product/b1420519#methyl-5-bromo-2-3-difluorobenzoate-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com